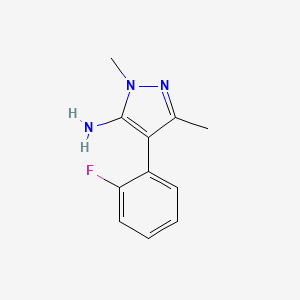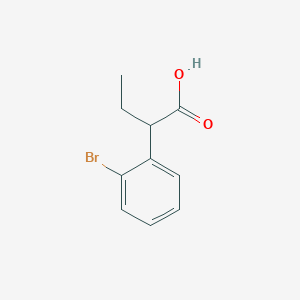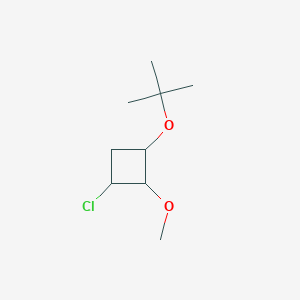
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with tert-butoxy, chloro, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane can be achieved through several methods. One common approach involves the reaction of a cyclobutane derivative with tert-butyl alcohol, methanol, and a chlorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in high yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chloro group or modify the tert-butoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclobutane derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .
科学的研究の応用
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity. The chloro and methoxy groups participate in various chemical reactions, influencing the compound’s overall behavior and effects .
類似化合物との比較
- 1-(Tert-butoxy)-3-chlorocyclobutane
- 1-(Tert-butoxy)-2-methoxycyclobutane
- 1-(Tert-butoxy)-3-methoxycyclobutane
Comparison: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is unique due to the presence of both chloro and methoxy groups on the cyclobutane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. The tert-butoxy group provides steric hindrance, while the chloro and methoxy groups offer sites for further chemical modifications .
特性
分子式 |
C9H17ClO2 |
|---|---|
分子量 |
192.68 g/mol |
IUPAC名 |
1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
InChI |
InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3 |
InChIキー |
CUDPMFXVPRITGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1CC(C1OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
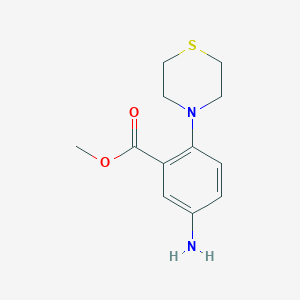
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
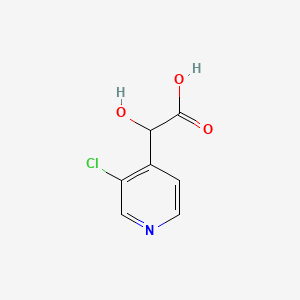
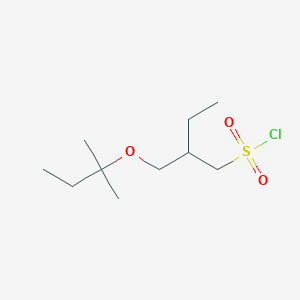
![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)

![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)

